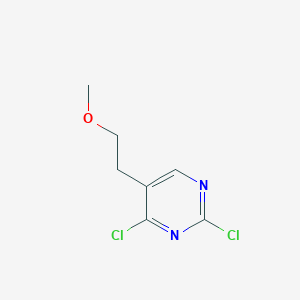

2,4-Dichloro-5-(2-methoxyethyl)pyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

54127-94-5 |

|---|---|

Molecular Formula |

C7H8Cl2N2O |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

2,4-dichloro-5-(2-methoxyethyl)pyrimidine |

InChI |

InChI=1S/C7H8Cl2N2O/c1-12-3-2-5-4-10-7(9)11-6(5)8/h4H,2-3H2,1H3 |

InChI Key |

MLOBVROGQFGAPR-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CN=C(N=C1Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 5 2 Methoxyethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine (B1678525) ring, exacerbated by the presence of two electronegative chlorine atoms, renders 2,4-dichloro-5-(2-methoxyethyl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is fundamental to the derivatization of this scaffold.

A key feature of SNAr reactions on 2,4-dichloropyrimidines is the pronounced regioselectivity, with the first substitution occurring preferentially at the C-4 position over the C-2 position. This selectivity is a well-established principle in heterocyclic chemistry and can be attributed to several electronic factors. stackexchange.com The attack of a nucleophile at C-4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the N-1 nitrogen atom, which is a more stable arrangement than delocalization onto N-1 and N-3 that occurs with attack at C-2. stackexchange.com According to frontier molecular orbital (FMO) theory, the C-4 position generally possesses a larger coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site for nucleophilic attack. stackexchange.com

The chloro substituents at the C-2 and C-4 positions serve as excellent leaving groups and can be displaced by a wide array of nucleophiles. This allows for the introduction of diverse functional groups onto the pyrimidine core.

Amines: Reactions with primary and secondary amines are common derivatization strategies. Typically, the reaction is carried out in a suitable solvent such as ethanol (B145695) or isopropanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to neutralize the HCl generated. This leads to the formation of 4-amino-2-chloro-5-(2-methoxyethyl)pyrimidine derivatives.

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or sodium ethoxide, readily displace the chlorine atoms to form the corresponding ethers. The first substitution is expected at the C-4 position, yielding a 4-alkoxy-2-chloro-5-(2-methoxyethyl)pyrimidine.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that react efficiently with dichloropyrimidines to form thioethers. This reaction provides a pathway to sulfur-containing pyrimidine derivatives.

The table below illustrates typical SNAr reactions based on the reactivity of the closely related analog, 2,4-dichloro-5-methoxypyrimidine (B27636), demonstrating the expected outcomes for this compound.

| Nucleophile | Reagents and Conditions | Expected Product at C-4 |

| Aniline | Aniline, Ethanol, Reflux | 2-Chloro-5-(2-methoxyethyl)-N-phenylpyrimidin-4-amine |

| Sodium Methoxide | NaOMe, Methanol, RT | 2-Chloro-4-methoxy-5-(2-methoxyethyl)pyrimidine |

| Thiophenol | Thiophenol, K₂CO₃, DMF | 2-Chloro-5-(2-methoxyethyl)-4-(phenylthio)pyrimidine |

This table is illustrative and based on the known reactivity of analogous 2,4-dichloropyrimidine (B19661) compounds.

The differential reactivity between the C-4 and C-2 positions enables the stepwise and selective introduction of two different nucleophiles. After the initial, more facile substitution at the C-4 position, the resulting 2-chloro-4-substituted-pyrimidine is electronically deactivated towards further substitution. Consequently, displacement of the remaining chlorine atom at the C-2 position typically requires more forcing conditions (e.g., higher temperatures) or a more potent nucleophile. This sequential approach is a powerful strategy for synthesizing unsymmetrically disubstituted pyrimidines, allowing for precise control over the final molecular architecture. For instance, an initial reaction with an amine at C-4 can be followed by a reaction with an alkoxide at C-2 under more vigorous conditions to yield a 2-alkoxy-4-aminopyrimidine derivative.

Cross-Coupling Reactions at Pyrimidine Halogen Sites

Beyond nucleophilic substitution, the chlorine atoms on the pyrimidine ring are suitable handles for transition metal-catalyzed cross-coupling reactions. These methods provide access to carbon-carbon and carbon-heteroatom bond formations that are often not achievable through SNAr chemistry.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organic halide, is a widely used method for the arylation or alkylation of halogenated pyrimidines. The reaction is catalyzed by a palladium(0) complex. Consistent with its higher reactivity in SNAr reactions, the C-4 chloride is also the preferred site for the initial Suzuki-Miyaura coupling.

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a boronic acid or boronate ester in a suitable solvent system such as a mixture of toluene/ethanol or dioxane/water. Microwave irradiation can often be employed to accelerate the reaction. thieme-connect.de By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve selective mono-arylation at the C-4 position, leaving the C-2 chloride available for subsequent transformations.

The table below presents representative Suzuki-Miyaura coupling conditions, based on studies with analogous dichloropyrimidines, that would be applicable to this compound.

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Expected Product at C-4 |

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2 eq.) | Toluene/Ethanol/H₂O | 2-Chloro-5-(2-methoxyethyl)-4-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | K₂CO₃ (2 eq.) | 1,4-Dioxane/H₂O | 2-Chloro-4-(4-methoxyphenyl)-5-(2-methoxyethyl)pyrimidine |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2 eq.) | DME/H₂O | 2-Chloro-5-(2-methoxyethyl)-4-(thiophen-2-yl)pyrimidine |

This table is illustrative and based on known Suzuki-Miyaura reactions of analogous 2,4-dichloropyrimidine compounds.

The reactivity of the C-Cl bonds in this compound extends to other important palladium-catalyzed transformations, enabling the formation of a variety of bonds.

Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for forming C-N bonds, coupling aryl halides with amines. It is particularly valuable for coupling less nucleophilic amines or for instances where SNAr conditions are not suitable. The reaction employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong, non-nucleophilic base like sodium tert-butoxide. organic-chemistry.orgrsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. It would allow for the introduction of an alkyne moiety at the C-4 or C-2 position.

Heck Coupling: This reaction forms a substituted alkene through the coupling of an unsaturated compound (e.g., an acrylate (B77674) or styrene) with an organic halide.

C-S Coupling: Palladium-catalyzed reactions can also be used to form carbon-sulfur bonds by coupling with thiols, providing an alternative to the SNAr pathway.

These various cross-coupling reactions, combined with the strategies of nucleophilic substitution, underscore the utility of this compound as a versatile building block in synthetic organic chemistry.

Functional Group Interconversions Involving the 5-(2-methoxyethyl) Moiety

The 5-(2-methoxyethyl) group, while relatively stable, contains an ether linkage that can be targeted for specific chemical transformations. These reactions allow for the introduction of new functional groups at the 5-position, thereby expanding the molecular diversity accessible from this starting material.

The primary interconversion strategy for this moiety is the cleavage of the methyl ether. Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. For the 5-(2-methoxyethyl) group, this SN2 reaction would preferentially occur at the less sterically hindered methyl group, leading to the formation of a 5-(2-hydroxyethyl)pyrimidine derivative and methyl halide. libretexts.orgpressbooks.pub This transformation is valuable as it unmasks a primary alcohol, which can then be used in a wide range of subsequent reactions, such as oxidation, esterification, or conversion to a leaving group for further substitution.

Another potential, though less documented, transformation is the oxidation of the ethyl side chain. nih.gov Strong oxidizing agents could potentially convert the side chain into a 5-(carboxymethyl)pyrimidine (-CH₂COOH). However, such harsh conditions might compromise the integrity of the dichloropyrimidine ring, leading to undesired side reactions.

The table below summarizes the principal potential functional group interconversions for the 5-(2-methoxyethyl) moiety.

| Transformation | Reagent(s) | Resulting Functional Group | Potential Utility |

|---|---|---|---|

| Ether Cleavage | HBr or HI | 5-(2-hydroxyethyl) | Introduces a reactive primary alcohol for further functionalization. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | 5-(carboxymethyl) | Creates a carboxylic acid handle for amide coupling or other derivatizations. |

Formation of Polycyclic and Fused Heterocyclic Systems from this compound

The 2,4-dichloropyrimidine scaffold is a well-established building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govnih.gov The two chlorine atoms serve as electrophilic centers that can react sequentially or simultaneously with dinucleophiles to form new rings fused to the pyrimidine core. While specific literature detailing the use of this compound in these reactions is limited, its reactivity can be inferred from the extensive chemistry of analogous 2,4-dichloropyrimidines.

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, this typically involves the reaction with a molecule containing two nucleophilic centers, which displace the two chloro substituents to form a new fused ring system. The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile. nih.gov

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reagents like guanidine (B92328) or thiourea (B124793) can be used to construct fused purine-like systems. Dinucleophiles such as 1,2-diamines or amino alcohols can yield five-, six-, or seven-membered rings fused to the pyrimidine core, depending on the length of the linker between the nucleophilic groups. nih.gov

The following table outlines hypothetical annulation reactions using this compound as the starting material.

| Dinucleophile Reagent | Resulting Fused Ring System |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazolo[3,4-d]pyrimidine |

| Ethylenediamine (H₂N-CH₂CH₂-NH₂) | Dihydropyrazino[2,3-d]pyrimidine |

| Ethanolamine (H₂N-CH₂CH₂-OH) | Dihydrooxazolo[4,5-d]pyrimidine |

| Guanidine (H₂N-C(=NH)NH₂) | Pyrimido[4,5-d]pyrimidine (Purine analog) |

Bridging strategies involve the use of a reagent to link two non-adjacent positions of the pyrimidine ring, or to link the ring to its side chain, thereby forming a polycyclic system with a bridgehead. This can be achieved through intramolecular cyclization of a suitably functionalized derivative. nih.gov

For this compound, a hypothetical bridging strategy could involve first converting the side chain into a nucleophilic species. For example, after ether cleavage to form the 5-(2-hydroxyethyl) derivative, the alcohol could be converted to an amine. If one of the chloro groups (e.g., at C4) is subsequently substituted with a group containing an electrophilic center, an intramolecular cyclization could be induced between the side-chain amine and the new electrophilic site to form a bridged ring system. However, specific, documented examples of such complex transformations starting from this compound are not readily found in the scientific literature.

Applications of 2,4 Dichloro 5 2 Methoxyethyl Pyrimidine As a Synthetic Intermediate in Advanced Chemical Research

Design and Synthesis of Pyrimidine-Based Scaffolds for Chemical Libraries

The 2,4-dichloropyrimidine (B19661) framework, including analogs like 2,4-dichloro-5-(2-methoxyethyl)pyrimidine, is a cornerstone in the construction of chemical libraries for high-throughput screening. The primary synthetic utility lies in the susceptibility of the C2 and C4 positions to nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com This reactivity allows for the systematic introduction of a wide array of functional groups, generating large collections of related compounds.

Research has demonstrated that the C4-chloro group is generally more reactive towards nucleophiles than the C2-chloro group, enabling selective functionalization. wuxiapptec.com This regioselectivity allows for a programmed approach to library synthesis. For instance, reaction with one equivalent of a primary or secondary amine typically results in substitution at the C4 position. The remaining chlorine at the C2 position can then be displaced by a different nucleophile, often under more forcing conditions. This stepwise approach is fundamental to creating diverse libraries of 2,4,5-trisubstituted pyrimidines.

The synthesis of 2,4-diaminopyrimidine (B92962) scaffolds, which are prevalent in kinase inhibitors, frequently employs starting materials like 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine. nih.gov In these syntheses, the C4-chlorine is first displaced by various amines, followed by a second substitution at the C2 position, demonstrating a modular approach to library generation. nih.gov This modularity is crucial for exploring the structure-activity relationships (SAR) of new chemical entities.

| Step | Reactant | General Reaction | Product Class | Potential for Diversity |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-5-R-pyrimidine | Reaction with Nucleophile 1 (Nu1-H) under controlled conditions. | 2-Chloro-4-(nucleophil-1-yl)-5-R-pyrimidine | Vast array of amines, alcohols, thiols, etc., can be used as Nu1. |

| 2 | 2-Chloro-4-(nucleophil-1-yl)-5-R-pyrimidine | Reaction with Nucleophile 2 (Nu2-H), often at higher temperatures. | 2-(Nucleophil-2-yl)-4-(nucleophil-1-yl)-5-R-pyrimidine | A second, independent point of diversification using a wide range of nucleophiles for Nu2. |

Development of Novel Chemical Entities through Scaffold Elaboration

The elaboration of the 2,4-dichloro-5-(substituted)pyrimidine scaffold has led to the discovery of numerous novel chemical entities with significant biological activity. The core's ability to be selectively functionalized makes it an ideal starting point for the rational design of targeted therapeutic agents.

A notable example involves the modular synthesis of the antimalarial agent P218 and its analogs. nih.gov This synthesis was achieved through the C-6 metalation of 2,4-dichloro-5-alkoxy pyrimidines, a class that includes the title compound's structural type. nih.gov This strategy allows for late-stage modifications, proving reliable for generating P218 and a series of related analogs aimed at combating malaria. nih.gov

In the field of oncology, similar scaffolds have been extensively used to develop kinase inhibitors. Many small molecules designed as inhibitors for Aurora Kinases and Polo-like Kinases feature 2,4-diaminopyrimidine structures derived from dichloropyrimidine precursors. nih.gov Furthermore, researchers have designed and synthesized series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential selective inhibitors of EGFRT790M/L858R for treating non-small cell lung cancer. nih.gov One such compound, L-18, demonstrated potent antiproliferative activity against H1975 cancer cells and efficacy in xenograft mouse models. nih.gov Other research has focused on creating pyrimidine-2,4-diamine analogues that target the protein GTSE1 as a potential anticancer strategy. nih.gov

| Starting Scaffold Type | Elaboration Strategy | Resulting Chemical Entity | Therapeutic Target/Application | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-5-alkoxy pyrimidine | C-6 metalation followed by functionalization and sequential SNAr. | P218 and Analogs | Antimalarial (dihydrofolate reductase inhibitor) | nih.gov |

| 2,4-Dichloro-6-methylpyrimidine | Sequential SNAr with various anilines and other amines. | Compound L-18 | Anticancer (EGFRT790M/L858R inhibitor) | nih.gov |

| 2,4-Dichloro-5-fluoropyrimidine | Stepwise SNAr with different amine nucleophiles. | 2,4-Diaminopyrimidine derivatives | Anticancer (Aurora/Polo-like Kinase inhibitors) | nih.gov |

| Generic Dichloropyrimidine | Synthesis of 2,4-diamine analogues. | Compound Y18 | Anticancer (GTSE1 inhibitor) | nih.gov |

Contributions to Mechanistic Organic Chemistry Research

The seemingly straightforward SNAr reactions on 2,4-dichloropyrimidines present subtle mechanistic questions, particularly concerning regioselectivity. The study of these reactions has provided valuable insights into the principles of physical organic chemistry. While the C4 position is generally more susceptible to nucleophilic attack, this selectivity is not absolute and can be highly sensitive to the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com

Quantum mechanics (QM) analyses have been employed to understand these variations. wuxiapptec.com For a simple 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at C4, explaining its higher reactivity. However, introducing an electron-donating group (e.g., OMe, NHMe) at the C6 position alters the electronic distribution, resulting in similar LUMO lobe sizes at both C2 and C4. This change can lead to a loss of selectivity or even a reversal, favoring C2 substitution. wuxiapptec.com

Further mechanistic studies have revealed that the choice of nucleophile can also dictate the site of reaction. For 5-substituted-2,4-dichloropyrimidines, secondary amines typically yield C4-substituted products with excellent selectivity. researchgate.net In a fascinating divergence, studies have shown that tertiary amine nucleophiles can lead to highly selective substitution at the C2 position, followed by an in-situ N-dealkylation to give the product formally derived from a secondary amine. researchgate.net This discovery provides a synthetic tool for controlling regioselectivity and deepens the mechanistic understanding of SNAr reactions on this important heterocyclic system.

Role in Advanced Materials Science Precursor Synthesis

While the pyrimidine ring's electron-deficient nature makes it an attractive component for materials with specific optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), the specific role of this compound as a precursor in advanced materials science is not extensively documented in current literature. The primary application of this and closely related intermediates remains heavily concentrated in the fields of medicinal and agrochemical research. The reactivity of the chloro-substituents provides a clear pathway for incorporating the pyrimidine motif into larger molecular structures, suggesting a potential, though currently underexplored, application in the synthesis of functional organic materials.

Structure Activity Relationship Sar Studies on 2,4 Dichloro 5 2 Methoxyethyl Pyrimidine Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for derivatives of 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine employs a combination of computational and experimental strategies. These approaches aim to systematically identify the chemical features responsible for the molecule's biological activity and to guide the design of more potent and selective compounds.

A primary experimental approach involves the synthesis of a focused library of analogs. In this process, the three key positions of the pyrimidine (B1678525) scaffold—C2, C4, and C5—are systematically modified. The chlorine atoms at the C2 and C4 positions are reactive sites for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of amine, alcohol, and thiol substituents. mdpi.com The 5-(2-methoxyethyl) group can also be altered to explore the impact of chain length, flexibility, and hydrogen-bonding capacity. Once synthesized, these analogs are subjected to biological screening assays to determine their activity against a specific target.

Computationally, Quantitative Structure-Activity Relationship (QSAR) modeling is a key methodology. researchgate.nettandfonline.com QSAR models are developed by correlating variations in the physicochemical properties of the synthesized analogs with their observed biological activities. openrepository.com This can involve multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) to create predictive models. researchgate.netopenrepository.com These models help to identify which properties, such as hydrophobicity, electronic effects, or steric bulk, are critical for activity.

Further computational insight is gained through techniques like pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations. tandfonline.commdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. openrepository.com

Molecular docking simulates the binding of the pyrimidine derivatives into the active site of a biological target, such as a protein kinase, providing insights into potential binding modes and key interactions. mdpi.com

Molecular Dynamics (MD) simulations assess the stability of the ligand-protein complex over time, confirming the stability of binding interactions predicted by docking studies. openrepository.com

Together, these integrated methodologies provide a robust framework for understanding the SAR of this compound derivatives, enabling a cycle of design, synthesis, and testing that drives the optimization of lead compounds. tandfonline.com

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of their substituents at the C2, C4, and C5 positions. These properties dictate the nature and strength of non-covalent interactions with the target protein, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com

Electronic Properties: The two chlorine atoms on the pyrimidine ring are strongly electron-withdrawing, which makes the C2 and C4 positions highly susceptible to nucleophilic attack. researchgate.net When these chlorine atoms are replaced by various amine or alkoxy groups during derivatization, the electronic nature of the new substituent becomes critical. Electron-donating groups can increase the electron density of the pyrimidine ring system, potentially affecting its ability to form π-π stacking interactions with aromatic amino acid residues in the binding pocket. Conversely, electron-withdrawing groups can modulate the strength of hydrogen bonds formed by adjacent functionalities. Analysis of the molecular electrostatic potential (MEP) can help rationalize the design of molecules with optimized electrostatic properties for improved binding. openrepository.com

Steric Properties: Steric bulk and the conformation of substituents play a crucial role in determining how well a molecule fits into its binding site. nih.gov

At the C2 and C4 positions: The size and shape of the groups replacing the chlorine atoms must be complementary to the topology of the target's binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, whereas smaller substituents might not fill the pocket adequately, leading to weaker affinity. mdpi.com

At the C5 position: The 2-methoxyethyl side chain is particularly important. Its flexibility allows it to adopt various conformations to fit into hydrophobic pockets. The terminal methoxy (B1213986) group can act as a hydrogen bond acceptor. Modifications to this chain—such as increasing its length, introducing branching, or replacing it with a rigid ring system—can systematically probe the steric limits of the binding site and identify optimal interactions.

The interplay between these properties is key. For example, a bulky substituent that introduces steric clashes may abrogate activity, even if its electronic properties are favorable. Conversely, a substituent with ideal electronic characteristics may fail to enhance potency if it is too small to make meaningful contact with the protein. The table below summarizes general trends observed in SAR studies of substituted pyrimidines.

| Position | Substituent Type | Electronic Effect | Steric Effect | General Impact on Activity |

|---|---|---|---|---|

| C2/C4 | Small amines (e.g., -NHCH₃) | Electron-donating | Low steric bulk | Often tolerated; can act as H-bond donor. |

| C2/C4 | Bulky amines (e.g., -N(benzyl)₂) | Electron-donating | High steric bulk | Activity is highly dependent on pocket size; may introduce steric clash. |

| C2/C4 | Aromatic amines (e.g., -NHPh) | Modulates ring electronics | Planar, moderate bulk | Can introduce favorable π-stacking interactions. |

| C5 | Short alkyl chains (e.g., -CH₃) | Weakly electron-donating | Low steric bulk | Can fill small hydrophobic pockets. nih.gov |

| C5 | Halogens (e.g., -Cl, -Br) | Electron-withdrawing | Moderate bulk | Can form halogen bonds and improve potency. |

| C5 | Flexible ethers (e.g., -CH₂OCH₃) | Electron-withdrawing (ether oxygen) | Conformationally flexible | Can access deeper pockets and form H-bonds. |

Design Principles for Rational Derivatization

Rational derivatization of the this compound scaffold is guided by established medicinal chemistry principles aimed at systematically optimizing the compound's interaction with its biological target. Key strategies include positional scanning and scaffold hopping.

Positional Scanning and Analog Design

Positional scanning is a systematic approach where each modifiable position on the core scaffold is explored with a variety of substituents to build a comprehensive SAR profile. For this compound, this involves creating discrete sub-libraries of compounds where one position is varied while the others are held constant.

C4-Position Exploration: The C4-chloro group is generally more reactive than the C2-chloro group, allowing for selective initial substitution. A diverse set of nucleophiles, particularly primary and secondary amines, are introduced at this position. This helps to probe for key interactions such as hydrogen bonds and hydrophobic contacts.

C2-Position Exploration: Following substitution at C4, the remaining chloro group at C2 is replaced. The choice of substituents at C2 is often guided by the results from the C4 exploration, aiming to build upon favorable interactions or explore different regions of the binding pocket.

C5-Position Exploration: The 5-(2-methoxyethyl) side chain is modified to fine-tune potency and selectivity. Analogs can be designed to vary its length (e.g., methoxymethyl, 3-methoxypropyl), flexibility (e.g., incorporating cyclic ethers like tetrahydrofuranyl), or hydrogen bonding capacity (e.g., replacing methoxy with a hydroxyl or amino group).

| Position Varied | Constant Groups | Example Substituents for Variation | Objective |

|---|---|---|---|

| C4 | C2-Cl, C5-(CH₂)₂OCH₃ | -NH(cyclopropyl), -NH(phenyl), morpholino | Identify optimal group for primary binding interactions. |

| C2 | C4-(Optimal Group), C5-(CH₂)₂OCH₃ | -NH₂, -NHCH₃, -N(CH₃)₂ | Fine-tune potency and explore secondary binding pockets. |

| C5 | C4-(Optimal Group), C2-(Optimal Group) | -CH₂OCH₃, -(CH₂)₃OCH₃, -CH₂OH | Optimize fit within the C5-binding region and modulate physicochemical properties. |

Scaffold Hopping and Isosteric Replacements

When further derivatization of the pyrimidine scaffold yields diminishing returns, or to discover novel intellectual property, medicinal chemists employ scaffold hopping and isosteric replacement strategies.

Scaffold Hopping involves replacing the central 2,4-disubstituted pyrimidine core with a different heterocyclic system while retaining the key pharmacophoric substituents in a similar spatial orientation. researchgate.netnih.gov This strategy aims to identify new core structures that may offer improved properties, such as better metabolic stability, solubility, or a different selectivity profile. mdpi.com For instance, the pyrimidine ring could be replaced by scaffolds such as pyrido[3,2-d]pyrimidine, furanopyrimidine, or pyrazolopyrimidine. mdpi.comnih.govnih.gov This approach has been successfully used to discover novel kinase inhibitors by replacing a known inhibitor's core while preserving its binding affinity. mdpi.com

Isosteric Replacements are a more conservative approach where an atom or a group of atoms in a molecule is exchanged for another with similar physical and chemical properties (bioisosteres). researchgate.net This is often done to address specific liabilities of a lead compound.

Classical Isosteres: A chlorine atom could be replaced by a methyl (-CH₃) or trifluoromethyl (-CF₃) group to modulate lipophilicity and electronic properties without drastically changing the size. nih.gov

Non-Classical Isosteres: An entire functional group can be replaced. For example, a phenyl ring attached at C4 could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to alter metabolic stability or introduce new hydrogen bonding opportunities.

These advanced design strategies are essential for expanding beyond a single chemical series and discovering next-generation compounds with superior drug-like properties. researchgate.net

| Strategy | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Scaffold Hopping | Pyrimidine | Pyrrolo[2,3-d]pyrimidine | Discover novel core with different patent space and properties. mdpi.com |

| Scaffold Hopping | Pyrimidine | Furano[2,3-d]pyrimidine | Improve polarity and explore different hinge-binding interactions. nih.gov |

| Isosteric Replacement | C4-Cl | -CH₃ or -CF₃ | Modulate lipophilicity and electronic character. nih.gov |

| Isosteric Replacement | Pyrimidine Ring Nitrogen | -CH= (in a pyridine ring) | Alter basicity and hydrogen bonding patterns. |

Computational and Theoretical Chemistry Studies of 2,4 Dichloro 5 2 Methoxyethyl Pyrimidine Systems

Molecular Modeling Techniques for Pyrimidine (B1678525) Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyrimidine derivatives like 2,4-dichloro-5-(2-methoxyethyl)pyrimidine, these methods are crucial for understanding their structure-activity relationships (SAR).

In the quest for novel therapeutic agents, ligand-based and structure-based design are two cornerstone strategies in computational drug discovery. Pyrimidine derivatives are frequently investigated as inhibitors of various enzymes, particularly kinases, making them prime candidates for these design approaches. mdpi.comnih.govnih.gov

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For pyrimidine derivatives, this involves creating a pharmacophore model based on a set of known active compounds. This model defines the essential steric and electronic features required for bioactivity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate molecular descriptors (e.g., electronic properties, hydrophobicity) with biological activity, enabling the prediction of potency for newly designed analogs of this compound. mdpi.com The electronic properties of substituents on the pyrimidine ring are known to be crucial determinants for biomolecular interactions. mdpi.com

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. This method involves analyzing the binding site of the target and designing ligands that can fit snugly and interact favorably with key residues. For kinase inhibitors, the pyrimidine scaffold is a common ATP-mimetic, and SBDD can be used to optimize substituents at the 2, 4, and 5 positions to enhance binding affinity and selectivity. mdpi.com For a molecule like this compound, SBDD would focus on modifying the methoxyethyl group and exploring substitutions at the chloro-positions to achieve optimal interactions within a target's active site.

The biological activity of a molecule is intimately linked to its three-dimensional conformation. The 5-(2-methoxyethyl) substituent in this compound introduces conformational flexibility, making the analysis of its preferred shapes crucial.

Conformational Analysis: This process involves identifying the stable, low-energy conformations of a molecule. For flexible molecules, this can be achieved through systematic or stochastic searches of the conformational space. The rotation around the single bonds in the methoxyethyl side chain will give rise to various conformers. Computational methods can calculate the energy profile for the rotation of such side chains, identifying energy minima that correspond to stable conformations. nih.gov For similar heterocyclic systems, it has been shown that different crystallization solvents can trap different conformers, highlighting the fine energy balance between various molecular shapes. mdpi.com

Energy Minimization: Once potential conformations are generated, their geometries are optimized to find the nearest local energy minimum on the potential energy surface. This is achieved using algorithms like steepest descent or conjugate gradient methods. The force field used in the calculation is critical for obtaining accurate results. Energy minimization removes steric clashes and refines the geometry to a more stable state. For pyrimidine derivatives, accurate energy minimization is a prerequisite for meaningful docking simulations and other molecular modeling studies.

Table 1: Key Computational Techniques in Molecular Modeling

| Technique | Principle | Application to this compound |

|---|---|---|

| Ligand-Based Design (e.g., QSAR) | Correlates molecular properties of known active compounds with their biological activity to predict the activity of new molecules. | Predicting the biological activity of novel analogs based on modifications to the pyrimidine core and the methoxyethyl side chain. |

| Structure-Based Design (SBDD) | Utilizes the 3D structure of a biological target to design molecules that bind with high affinity and selectivity. | Designing modifications to interact with specific residues in an enzyme's active site, for instance, a kinase ATP-binding pocket. |

| Conformational Analysis | Identifies low-energy, stable three-dimensional arrangements of a molecule. | Determining the preferred spatial orientation of the flexible 2-methoxyethyl side chain, which influences binding to a target. |

| Energy Minimization | Optimizes the geometry of a molecule to find a stable, low-energy structure. | Refining the 3D structure of different conformers before performing more complex simulations like molecular docking or dynamics. |

Docking Simulations and Binding Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Docking simulations can elucidate these recognition patterns, providing a hypothesis for how a ligand binds to its receptor.

The simulation places the ligand in various orientations and conformations within the binding site and scores each pose based on a scoring function that estimates the binding free energy. For pyrimidine-based kinase inhibitors, docking studies often reveal key hydrogen bonds between the pyrimidine nitrogen atoms and backbone residues in the hinge region of the kinase. nih.gov The substituents on the pyrimidine ring are then oriented to occupy specific hydrophobic pockets. In the case of this compound, the methoxyethyl group could form hydrogen bonds via its oxygen atom or engage in hydrophobic interactions, while the dichloro-substituents could form halogen bonds or other interactions. The docking results for analogs often show that even small changes, such as the position of a substituent on a phenyl ring, can significantly alter the binding mode and affinity. mdpi.com

The stability of a ligand-protein complex is determined by a delicate balance of various intermolecular forces. Docking and subsequent molecular dynamics simulations can help characterize these forces.

Hydrogen Bonds: These are crucial for specificity and are a primary focus in docking analysis. The nitrogen atoms in the pyrimidine ring and the oxygen atom in the methoxyethyl side chain of the title compound are potential hydrogen bond acceptors.

Hydrophobic Interactions: The pyrimidine ring and the ethyl part of the side chain can interact favorably with nonpolar residues in the binding site, such as leucine, valine, and isoleucine.

Electrostatic Interactions: These include interactions between charged groups and dipoles. The chlorine atoms on the pyrimidine ring create a specific electrostatic potential that influences binding.

Pi-stacking and Pi-cation Interactions: The aromatic pyrimidine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in π-cation interactions with positively charged residues like lysine (B10760008) or arginine.

Molecular dynamics (MD) simulations can further refine the docked pose and provide a more detailed picture of the dynamic nature of these interactions over time, including the role of water molecules in mediating binding. nih.govnih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Participating Group on the Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogens, Methoxy (B1213986) Oxygen | Amide N-H of protein backbone, Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic Interactions | Pyrimidine Ring, Ethyl Chain | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Halogen Bonds | Chlorine Atoms | Carbonyl oxygens, Ser, Thr, Tyr hydroxyls |

| π-π Stacking | Pyrimidine Ring | Phe, Tyr, Trp, His |

| π-Cation Interactions | Pyrimidine Ring | Lys, Arg |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. nih.gov These methods can be applied to this compound to understand its intrinsic properties, which in turn govern its interactions and chemical behavior.

The electronic properties of the pyrimidine ring are significantly influenced by its substituents. The two chlorine atoms are strongly electron-withdrawing, which generally makes the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). The 5-(2-methoxyethyl) group is generally considered electron-donating. DFT calculations can quantify these effects by computing various parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For 2,4-dichloropyrimidines, the distribution of the LUMO can predict the regioselectivity of nucleophilic attack. Generally, the C4 position is more electron-deficient and thus more susceptible to attack than the C2 position, though this can be altered by other substituents on the ring. wuxiapptec.comguidechem.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential near the hydrogen atoms and potentially around the chlorine atoms (sigma-hole), which can be important for halogen bonding.

Reactivity Indices: DFT calculations can be used to compute various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different pyrimidine derivatives.

By applying these quantum chemical methods, a detailed understanding of the electronic structure and inherent reactivity of this compound can be achieved, providing valuable guidance for its synthetic modification and application.

Inability to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the advanced analytical characterization of the specific chemical compound This compound . The requested article, which was to be strictly focused on this compound and structured around detailed experimental findings, cannot be generated.

The explicit instructions required a thorough and scientifically accurate account of various analytical techniques as applied to "this compound." This includes specific data from:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography

High-Performance Liquid Chromatography (HPLC)

Searches for this particular molecule did not yield any published experimental spectra, crystallographic data, or chromatographic methods. The available scientific literature contains data for related but structurally distinct compounds, such as 2,4-dichloro-5-methoxypyrimidine (B27636) and 2,4-dichloro-5-methylpyrimidine.

Adhering to the user's strict instructions to focus solely on "this compound" and not to introduce information outside this explicit scope, it is impossible to create the requested content. Providing data from analogous compounds would be scientifically inaccurate, misleading, and a direct violation of the core requirements of the request. The generation of an authoritative and factual article is contingent on the existence of published research, which, in this case, could not be located.

Therefore, no article can be provided.

Advanced Analytical Characterization Techniques in Research on 2,4 Dichloro 5 2 Methoxyethyl Pyrimidine

Chromatographic Methods for Purification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of research involving 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine, GC-MS is instrumental for purity assessment, identification of synthesis byproducts, and metabolic studies. The coupling of gas chromatography's high-resolution separation capabilities with the precise detection and structural elucidation power of mass spectrometry provides a robust method for analyzing this compound.

The gas chromatography component separates this compound from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected, providing a unique mass spectrum that serves as a chemical fingerprint for the molecule.

While specific experimental data for this compound is not widely published, a theoretical GC-MS analysis can be projected based on the known behavior of similar halogenated and ether-containing aromatic compounds. The operational parameters for such an analysis would be selected to ensure efficient volatilization and chromatographic separation without thermal degradation.

Hypothetical Gas Chromatography Conditions:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 m/z |

Detailed Research Findings from Mass Spectrometry

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M⁺˙). Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with the (M+2) peak being approximately 65% of the intensity of the M peak, and a smaller (M+4) peak.

The fragmentation of the molecular ion is anticipated to proceed through several predictable pathways, dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation mechanisms for pyrimidine (B1678525) derivatives and compounds with methoxyethyl side chains include alpha-cleavage, McLafferty rearrangements, and loss of stable neutral molecules.

A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the pyrimidine ring and the methoxyethyl side chain (benzylic cleavage). This would result in a highly stable dichloropyrimidinemethyl cation. Another significant fragmentation would be the cleavage of the ether bond within the side chain.

Predicted Mass Spectral Fragmentation Data for this compound:

| m/z | Proposed Fragment Ion | Formula of Ion | Probable Fragmentation Pathway |

| 206/208/210 | Molecular Ion [M]⁺˙ | C₇H₈Cl₂N₂O | Intact molecule after electron ionization |

| 175/177 | [M - OCH₃]⁺ | C₆H₅Cl₂N₂ | Loss of a methoxy (B1213986) radical from the side chain |

| 161/163 | [M - CH₂OCH₃]⁺ | C₅H₂Cl₂N₂ | Alpha-cleavage of the side chain at the bond adjacent to the ring |

| 147/149 | [M - C₃H₇O]⁺ | C₄H₂Cl₂N₂ | Cleavage and rearrangement of the side chain |

| 45 | [CH₂OCH₃]⁺ | C₂H₅O | Cleavage of the bond between the ethyl group and the ring, forming a stable oxonium ion |

The analysis of these fragmentation patterns provides invaluable structural information, confirming the presence of the dichloropyrimidine core and the methoxyethyl substituent. The relative abundances of these fragment ions in the mass spectrum create a unique pattern that can be used for definitive identification and differentiation from isomeric or related compounds.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 5 2 Methoxyethyl Pyrimidine

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of substituted dichloropyrimidines often involves multi-step processes and the use of harsh chlorinating agents like phosphorus oxychloride, which raise environmental and safety concerns. Future research must prioritize the development of green and sustainable synthetic routes to 2,4-Dichloro-5-(2-methoxyethyl)pyrimidine.

Key areas for exploration include:

Catalytic Approaches : Investigating novel catalytic systems, such as iron-based catalysts, could provide more environmentally benign pathways for pyrimidine (B1678525) ring formation. acs.org

Energy-Efficient Techniques : The application of microwave-assisted and ultrasound-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov

Green Solvents and Conditions : A shift towards syntheses conducted in aqueous media, ionic liquids, or under solvent-free conditions would align with the principles of green chemistry, minimizing hazardous waste. rasayanjournal.co.innih.govkuey.net

Flow Chemistry : Implementing continuous-flow processes for the synthesis and chlorination steps can offer superior control over reaction parameters, enhance safety for exothermic reactions, and facilitate easier scale-up, representing a significant advancement over batch processing. uc.ptspringerprofessional.dersc.org

| Methodology | Traditional Approach | Future Sustainable Direction | Potential Advantages |

|---|---|---|---|

| Chlorination | Phosphorus oxychloride (POCl₃) | Novel solid-phase chlorinating agents; Catalytic chlorination | Reduced corrosive waste, milder reaction conditions. |

| Energy Input | Conventional reflux heating | Microwave irradiation, Sonication | Drastically reduced reaction times, improved energy efficiency. rasayanjournal.co.in |

| Process Type | Batch processing | Continuous-flow synthesis | Enhanced safety, reproducibility, and scalability. sci-hub.se |

| Solvent System | Volatile organic solvents (VOCs) | Aqueous media, ionic liquids, solvent-free | Reduced environmental impact and toxicity. kuey.net |

Exploration of Novel Derivatization Pathways and Functionalization Strategies

The two chlorine atoms at the C2 and C4 positions of this compound are prime sites for derivatization, exhibiting differential reactivity that can be exploited for selective functionalization. Future research should focus on expanding the toolbox of reactions to create a diverse library of new molecules.

Unexplored avenues include:

Selective Cross-Coupling Reactions : While nucleophilic aromatic substitution (SNAr) is common, a systematic exploration of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2 and C4 positions would enable the introduction of a wide array of carbon and heteroatom substituents.

Direct C-H Functionalization : A highly atom-economical and modern approach would be the direct functionalization of the C6-H bond. nih.gov Research into transition-metal-catalyzed or metal-free C-H activation strategies could unlock novel reaction pathways, avoiding the need for pre-functionalized starting materials. nih.govrsc.org The pyrimidine nitrogen atoms can act as directing groups to achieve high regioselectivity in these transformations. nih.govresearchgate.netacs.org

Photocatalysis : The use of visible-light photoredox catalysis offers a powerful method for generating radical intermediates under exceptionally mild conditions. nih.govnih.gov Applying these techniques to this compound could enable previously inaccessible transformations and the formation of unique chemical bonds.

| Position | Potential Reaction Type | Functional Group Introduced | Anticipated Benefit |

|---|---|---|---|

| C4 and C2 | Selective SNAr / Cross-Coupling | Amines, Alkoxides, Aryls, Alkynes | Controlled, stepwise introduction of diverse substituents. |

| C6 | Direct C-H Activation/Arylation | Aryl, Alkyl groups | High atom economy, novel substitution patterns. nih.gov |

| Multiple | Photocatalytic Reactions | Trifluoromethyl, Acyl groups | Access to unique derivatives under mild conditions. nih.gov |

Integration into Advanced Chemical Technologies and Processes

Beyond its role as a synthetic intermediate, this compound and its derivatives have unexplored potential for integration into advanced technologies. The inherent electronic properties of the pyrimidine ring, combined with the diverse functionalities that can be installed, make it an attractive candidate for materials science applications.

Future research could target:

Functional Materials : Pyrimidine-containing compounds have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The specific substitution pattern of this compound could be tuned through derivatization to create novel materials with tailored photophysical or electronic properties.

Organocatalysis : The nitrogen atoms in the pyrimidine ring can act as Lewis bases or hydrogen bond acceptors. This suggests that chiral derivatives of the title compound could be designed and synthesized to serve as novel organocatalysts for asymmetric synthesis. tandfonline.com

Chemical Probes : By attaching fluorescent tags or reactive handles through derivatization, molecules based on this scaffold could be developed as chemical probes to study biological processes or to function as molecular sensors for specific analytes.

| Technology Area | Potential Role of the Scaffold | Key Molecular Properties to Exploit |

|---|---|---|

| Organic Electronics (e.g., OLEDs) | Core building block for emissive or charge-transport materials | Tunable HOMO/LUMO levels, thermal stability, π-stacking capabilities |

| Chemical Sensors | Fluorescent chemosensor for metal ions or anions | Lewis basic nitrogen sites for ion binding, modifiable photophysics |

| Asymmetric Catalysis | Backbone for a novel class of organocatalysts | Rigid scaffold, potential for introducing chiral elements |

Computational Predictions for Unconventional Reactivity or Applications

Computational chemistry and machine learning are powerful tools for accelerating chemical research. Applying these in silico methods to this compound can guide experimental work, predict outcomes, and uncover unexpected opportunities.

Future computational studies should focus on:

Reactivity and Selectivity Modeling : Using Density Functional Theory (DFT), researchers can calculate the activation energies for various reactions at the C2, C4, and C6 positions. This can predict the regioselectivity of substitution and C-H activation reactions under different conditions, saving significant experimental effort.

Machine Learning for Reaction Prediction : By training machine learning models on existing reaction databases, it is possible to predict the most likely products, yields, and optimal conditions for reactions involving the title compound with novel reagents. researchgate.netnih.gov This predictive capability can help prioritize experiments and uncover non-intuitive reaction pathways. arxiv.org

Virtual Screening for New Applications : Derivatives of this compound can be designed in silico and virtually screened against databases of protein structures or material properties. mdpi.com This approach, common in drug discovery, can be adapted to identify potential new applications in materials science or catalysis by predicting binding affinities or electronic properties. nih.gov

| Computational Method | Research Question | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Which chlorine (C2 vs. C4) is more reactive to a given nucleophile? | Guidance for achieving regioselective synthesis. |

| Machine Learning (ML) Models | What is the predicted yield for a novel cross-coupling reaction? | Prioritization of high-yield reactions for synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Which substituent would maximize a desired electronic property? | Rational design of derivatives for materials applications. scirp.org |

| Virtual Screening / Docking | Could a derivative bind to a catalytic active site? | Identification of potential new applications in catalysis or medicine. mdpi.com |

Design of Next-Generation Pyrimidine Scaffolds for Specialized Chemical Applications

The true potential of this compound lies in its use as a foundational building block for next-generation chemical scaffolds. By leveraging its multiple reaction sites, chemists can construct complex, multi-ring systems with precisely controlled three-dimensional shapes and functionalities.

Promising design strategies include:

Fused Heterocyclic Systems : Using the dichloro functionalities as anchor points for annulation reactions, a variety of fused pyrimidine systems can be constructed. Research should target the synthesis of novel pyrazolo[3,4-d]pyrimidines, thieno[2,3-d]pyrimidines, or pyrido[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry. orientjchem.orgnih.govtandfonline.comnih.gov

Scaffold Hopping and Bioisosteric Replacement : In drug discovery, "scaffold hopping" is a strategy to design novel molecular cores while retaining the key pharmacophoric features of a known active molecule. nih.govresearchgate.net The 2,4-disubstituted-5-(2-methoxyethyl)pyrimidine core could be explored as a novel scaffold, hopping from known drug templates to create new chemical entities with potentially improved properties. nih.govresearchgate.net

Conformationally Restricted Analogues : The methoxyethyl side chain can be used as a handle to create macrocycles or other conformationally constrained structures. Such rigid scaffolds are highly valuable for optimizing interactions with biological targets or for creating ordered materials.

| Target Scaffold Type | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Fused Pyrido[2,3-d]pyrimidines | Sequential SNAr and intramolecular cyclization | Kinase inhibitors, anticancer agents. nih.gov |

| Fused Pyrazolo[3,4-d]pyrimidines | Reaction with hydrazine (B178648) derivatives | Antitumor and anti-inflammatory agents. orientjchem.org |

| Novel Bioisosteres | Scaffold hopping from known bioactive compounds | Medicinal chemistry, agrochemicals. nih.gov |

| Macrocyclic Pyrimidines | Intramolecular coupling via functionalized side chains | Host-guest chemistry, complex ligand design |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.